

# Combining Rhod 2 with other fluorescent probes for multiplexing

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## Compound of Interest

Compound Name: Rhod 2 triammonium

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## Application Notes and Protocols for Multiplexing with Rhod 2

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Multiplexing with fluorescent probes is a powerful technique that allows for the simultaneous measurement of multiple cellular parameters in a single experiment. This approach provides a more comprehensive understanding of complex biological processes and their interplay. Rhod 2, a red fluorescent calcium ( $\text{Ca}^{2+}$ ) indicator, is particularly well-suited for multiplexing due to its long excitation and emission wavelengths, which minimize spectral overlap with commonly used green and blue fluorescent probes.<sup>[1]</sup> These application notes provide detailed protocols and guidelines for combining Rhod 2 with other fluorescent probes to enable the simultaneous analysis of intracellular  $\text{Ca}^{2+}$  dynamics alongside other key cellular events.

Rhod 2 is a high-affinity  $\text{Ca}^{2+}$  indicator that exhibits a significant increase in fluorescence intensity upon binding to  $\text{Ca}^{2+}$ .<sup>[1][2][3]</sup> Its acetoxymethyl (AM) ester form, Rhod 2-AM, is cell-permeant and, once inside the cell, is cleaved by intracellular esterases to its active, cell-impermeant form.<sup>[1][4][5]</sup> Rhod 2 has a tendency to accumulate in mitochondria, making it a valuable tool for studying mitochondrial  $\text{Ca}^{2+}$  dynamics.<sup>[1][6][7]</sup>

## Principles of Probe Selection for Multiplexing with Rhod 2

Successful multiplexing relies on the careful selection of fluorescent probes with minimal spectral overlap. The red-shifted spectrum of Rhod 2 allows for its combination with a variety of other fluorescent indicators.

Key considerations for probe selection include:

- **Spectral Compatibility:** The excitation and emission spectra of the selected probes should be sufficiently separated to allow for their independent detection with appropriate filter sets.
- **Cellular Localization:** Probes can be chosen to target different subcellular compartments, enabling the simultaneous monitoring of events in, for example, the cytosol and mitochondria.
- **Analyte Specificity:** Probes should be highly selective for their target analyte to avoid cross-reactivity and ensure accurate measurements.

The following diagram illustrates the decision-making process for selecting a compatible probe to multiplex with Rhod 2.



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Probe selection workflow for Rhod 2 multiplexing.

## Data Presentation: Spectral Properties of Rhod 2 and Compatible Probes

The following table summarizes the spectral properties of Rhod 2 and a selection of fluorescent probes that are compatible for multiplexing experiments.

Probe	Target Analyte	Excitation (nm)	Emission (nm)	Cellular Compartment
Rhod 2	Ca <sup>2+</sup>	552	581	Mitochondria, Cytosol[1][2]
Fluo-4	Ca <sup>2+</sup>	494	516	Cytosol[1]
Fura-2	Ca <sup>2+</sup> (Ratiometric)	340/380	510	Cytosol[1][8]
TMRE	Mitochondrial Membrane Potential	549	574	Mitochondria[1]
JC-1	Mitochondrial Membrane Potential (Ratiometric)	488	530 (monomer) / 590 (aggregate)	Mitochondria[1]
FluoZin-3	Zn <sup>2+</sup>	494	516	Extracellular/Intracellular[9]

## Experimental Protocols

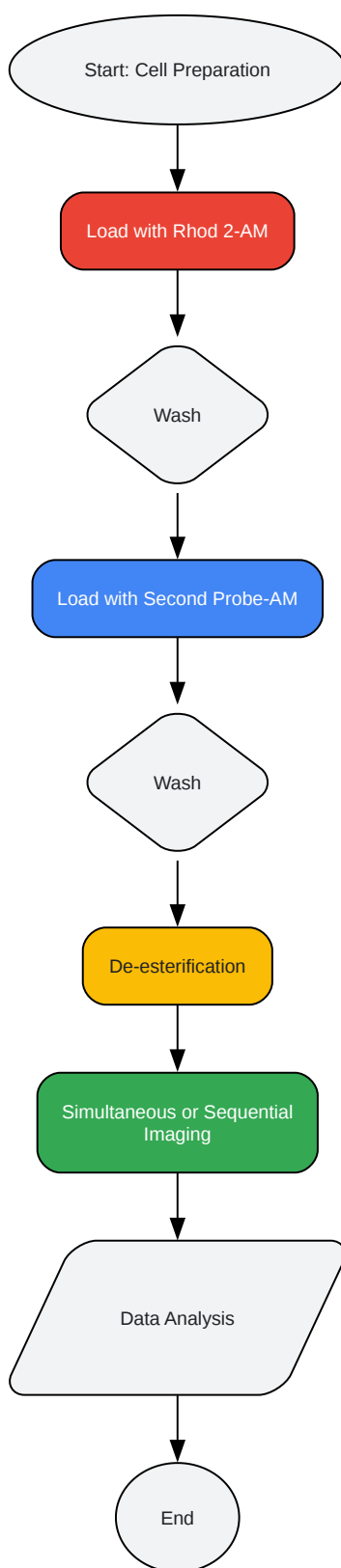
### General Guidelines for AM Ester Loading

The acetoxymethyl (AM) ester forms of these dyes are lipophilic and can be loaded into cells by incubation.[4][5]

- Stock Solutions: Prepare 1-5 mM stock solutions of the AM esters in anhydrous dimethyl sulfoxide (DMSO).[4][10][11] Store aliquots at -20°C, protected from light and moisture.[4][11]

- **Working Solution:** On the day of the experiment, dilute the stock solution to a final concentration of 1-5  $\mu\text{M}$  in a buffered physiological medium, such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose (KRH-glc) buffer.[\[4\]](#)[\[10\]](#)[\[11\]](#)
- **Dispersing Agent:** To aid in the dispersion of the nonpolar AM esters in aqueous media, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[\[4\]](#)[\[10\]](#)[\[11\]](#) This is often achieved by mixing the AM ester stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution.[\[10\]](#)
- **Anion-Transport Inhibitor:** To reduce the leakage of the de-esterified indicator from the cells, an organic anion-transport inhibitor like probenecid (1-2.5 mM) can be added to the cell medium.[\[10\]](#)[\[12\]](#)
- **Incubation:** Incubate the cells with the AM ester solution for 15-60 minutes at 20-37°C, protected from light.[\[10\]](#)[\[11\]](#) Optimal loading concentration, time, and temperature should be determined empirically for each cell type.[\[10\]](#) To minimize compartmentalization of the dye in organelles when measuring cytosolic calcium, incubation at room temperature is recommended.[\[4\]](#)
- **Washing and De-esterification:** Before measurements, wash the cells with indicator-free medium (with probenecid, if used) to remove extracellular dye.[\[10\]](#) Then, incubate for an additional 30 minutes to allow for complete de-esterification of the intracellular AM ester.[\[10\]](#)

The following diagram illustrates a general experimental workflow for multiplexing with Rhod 2.



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General experimental workflow for dual-probe loading.

## Protocol 1: Simultaneous Measurement of Mitochondrial and Cytosolic Ca<sup>2+</sup> with Rhod 2 and Fluo-4

This protocol enables the simultaneous monitoring of Ca<sup>2+</sup> dynamics in both the mitochondria (Rhod 2) and the cytosol (Fluo-4).

Materials:

- Rhod 2-AM (1-5 mM in DMSO)
- Fluo-4 AM (1-5 mM in DMSO)
- Pluronic® F-127 (20% w/v in DMSO)
- Probenecid (250 mM in aqueous solution)
- Physiological buffer (e.g., HBSS or KRH-glc)
- Cells of interest cultured on coverslips or in imaging plates

Procedure:

- Prepare Rhod 2 Loading Solution:
  - In a microcentrifuge tube, mix 1 µL of Rhod 2-AM stock solution with 1 µL of 20% Pluronic® F-127.
  - Add 1 mL of physiological buffer to achieve a final Rhod 2-AM concentration of 1-5 µM.
  - Add probenecid to a final concentration of 1-2.5 mM, if desired.
- Load with Rhod 2-AM:
  - Aspirate the culture medium from the cells.

- Add the Rhod 2 loading solution and incubate for 30-45 minutes at 37°C, protected from light.
- Wash:
  - Gently wash the cells twice with warm physiological buffer (containing probenecid, if used).
- Prepare Fluo-4 Loading Solution:
  - In a separate tube, mix 1  $\mu$ L of Fluo-4 AM stock solution with 1  $\mu$ L of 20% Pluronic® F-127.
  - Add 1 mL of physiological buffer for a final Fluo-4 AM concentration of 1-5  $\mu$ M.
  - Add probenecid to a final concentration of 1-2.5 mM, if desired.
- Load with Fluo-4 AM:
  - Add the Fluo-4 loading solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
- Final Wash and De-esterification:
  - Wash the cells twice with warm physiological buffer (containing probenecid, if used).
  - Add fresh physiological buffer and incubate for 30 minutes at 37°C to allow for complete de-esterification of both dyes.
- Imaging:
  - Image the cells using a fluorescence microscope equipped with appropriate filter sets for Fluo-4 (Excitation/Emission: ~494/516 nm) and Rhod 2 (Excitation/Emission: ~552/581 nm).<sup>[1]</sup>
  - Acquire images sequentially to minimize bleed-through, or simultaneously if the imaging system allows for efficient spectral separation.

## Protocol 2: Ratiometric Measurement of Cytosolic $\text{Ca}^{2+}$ with Fura-2 and Mitochondrial $\text{Ca}^{2+}$ with Rhod 2

This protocol combines the ratiometric  $\text{Ca}^{2+}$  indicator Fura-2 for quantitative cytosolic  $\text{Ca}^{2+}$  measurements with Rhod 2 for monitoring mitochondrial  $\text{Ca}^{2+}$ .<sup>[8]</sup>

### Materials:

- Rhod 2-AM (1-5 mM in DMSO)
- Fura-2 AM (1-5 mM in DMSO)
- Pluronic® F-127 (20% w/v in DMSO)
- Probenecid (250 mM in aqueous solution)
- Physiological buffer (e.g., HBSS or KRH-glc)
- Cells of interest cultured on coverslips or in imaging plates

### Procedure:

- Load with Rhod 2-AM:
  - Follow steps 1 and 2 from Protocol 1 to load the cells with Rhod 2-AM.
- Wash:
  - Gently wash the cells twice with warm physiological buffer (containing probenecid, if used).
- Prepare Fura-2 Loading Solution:
  - In a separate tube, mix 1  $\mu\text{L}$  of Fura-2 AM stock solution with 1  $\mu\text{L}$  of 20% Pluronic® F-127.
  - Add 1 mL of physiological buffer for a final Fura-2 AM concentration of 1-5  $\mu\text{M}$ .

- Add probenecid to a final concentration of 1-2.5 mM, if desired.
- Load with Fura-2 AM:
  - Add the Fura-2 loading solution to the cells and incubate for 30-45 minutes at room temperature, protected from light.
- Final Wash and De-esterification:
  - Wash the cells twice with warm physiological buffer (containing probenecid, if used).
  - Add fresh physiological buffer and incubate for 30 minutes at 37°C to allow for complete de-esterification of both dyes.
- Imaging:
  - Image the cells using a fluorescence imaging system capable of rapid wavelength switching for Fura-2 excitation (340 nm and 380 nm) and a separate channel for Rhod 2 excitation (~552 nm).[8]
  - Collect emission for Fura-2 at ~510 nm and for Rhod 2 at ~581 nm.[1][8] The ratio of Fura-2 emission at 340 nm and 380 nm excitation provides a quantitative measure of cytosolic  $[Ca^{2+}]$ .

## Protocol 3: Simultaneous Measurement of Mitochondrial $Ca^{2+}$ and Mitochondrial Membrane Potential with Rhod 2 and TMRE

This protocol allows for the simultaneous assessment of two key parameters of mitochondrial function:  $Ca^{2+}$  concentration and membrane potential.

Materials:

- Rhod 2-AM (1-5 mM in DMSO)
- Tetramethylrhodamine, ethyl ester (TMRE) (1 mM in DMSO)

- Pluronic® F-127 (20% w/v in DMSO)
- Physiological buffer (e.g., HBSS or KRH-glc)
- Cells of interest cultured on coverslips or in imaging plates

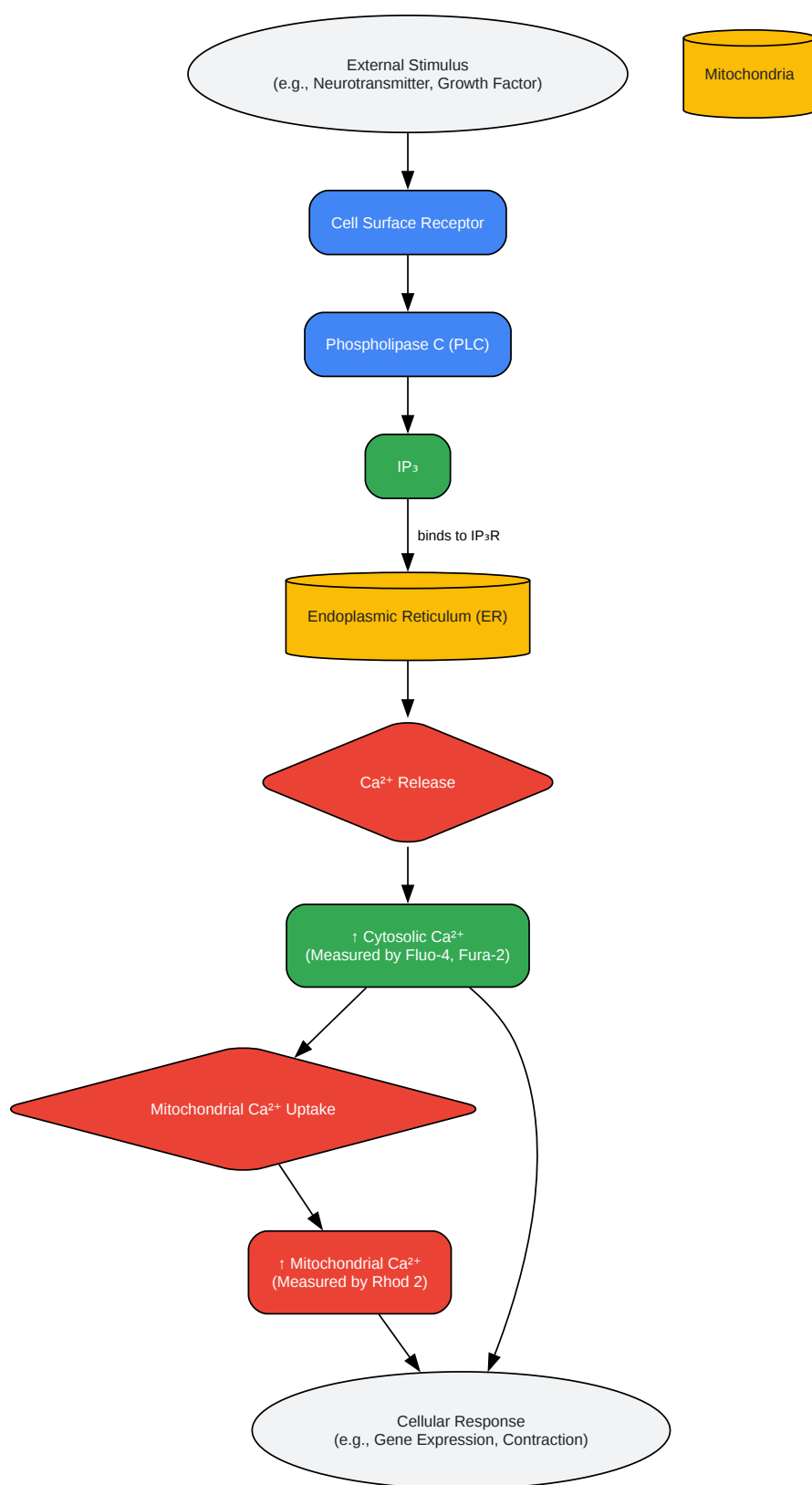
#### Procedure:

- Prepare Co-loading Solution:
  - In a microcentrifuge tube, mix 1  $\mu$ L of Rhod 2-AM stock solution with 1  $\mu$ L of 20% Pluronic® F-127.
  - Add 1 mL of physiological buffer.
  - Add TMRE stock solution to a final concentration of 25-100 nM. The optimal concentration of TMRE should be determined empirically to avoid quenching effects.
  - Vortex briefly to mix.
- Co-load with Rhod 2-AM and TMRE:
  - Aspirate the culture medium from the cells.
  - Add the co-loading solution and incubate for 20-30 minutes at 37°C, protected from light.
- Wash and De-esterification:
  - Wash the cells twice with warm physiological buffer.
  - Add fresh physiological buffer and incubate for 30 minutes at 37°C to allow for de-esterification of Rhod 2-AM.
- Imaging:
  - Image the cells using a fluorescence microscope. While Rhod 2 and TMRE have overlapping spectra, they can often be distinguished using appropriate filter sets or spectral imaging and linear unmixing techniques.

- Excitation for both probes can be achieved around 540-560 nm.
- Use distinct emission filters to separate the signals (e.g., 570-590 nm for TMRE and >600 nm for Rhod 2), although some bleed-through may occur. Spectral imaging followed by linear unmixing is the most robust method for separating these signals.

## Signaling Pathway: Intracellular Calcium Dynamics

The following diagram illustrates the key pathways involved in intracellular calcium signaling, which can be monitored using Rhod 2 and other calcium indicators.



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Simplified intracellular calcium signaling pathway.

## Conclusion


The red-shifted spectral properties of Rhod 2 make it an excellent choice for multiplexing experiments, enabling the simultaneous investigation of multiple cellular processes. By carefully selecting compatible fluorescent probes and optimizing loading and imaging protocols, researchers can gain deeper insights into the complex interplay of signaling pathways in health and disease. The protocols provided here serve as a starting point, and optimization for specific cell types and experimental conditions is recommended.

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## References

- 1. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]
- 2. Reagent for Monitoring Calcium Ion Rhod 2a  DOJINDO [dojindo.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. stemcell.com [stemcell.com]
- 7. PharmaOnco™ Rhod-2 AM - Creative Biolabs [creative-biolabs.com]
- 8. Mitochondrial Ca<sup>2+</sup> homeostasis during Ca<sup>2+</sup> influx and Ca<sup>2+</sup> release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. abpbio.com [abpbio.com]
- 11. abmole.com [abmole.com]
- 12. docs.aatbio.com [docs.aatbio.com]
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